Abamectin

Übersicht

Beschreibung

Es gehört zur Avermectin-Familie, die natürliche Fermentationsprodukte des im Boden lebenden Actinomyceten Streptomyces avermitilis sind . Abamectin ist ein Gemisch aus zwei Komponenten: Avermectin B1a und Avermectin B1b, wobei die erste etwa 80 % des Gemisches ausmacht . Diese Verbindung zeichnet sich durch ihre Wirksamkeit bei der Bekämpfung einer Vielzahl von Schädlingen und Parasiten in der Landwirtschaft und Medizin aus .

Wissenschaftliche Forschungsanwendungen

Abamectin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung für die Untersuchung der Synthese und Modifikation von makrocyclischen Lactonen verwendet . In der Biologie wird this compound verwendet, um die Wirkmechanismen von Insektiziden und Anthelmintika zu untersuchen . In der Medizin wird this compound zur Behandlung von parasitären Infektionen wie Flussblindheit und Lymphatischer Filariose verwendet . In der Industrie wird this compound als Insektizid und Akarizid zur Schädlingsbekämpfung in der Landwirtschaft eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Glutamat-gesteuerten Chloridkanälen in den Nerven- und Muskelzellen von Wirbellosen bindet . Diese Bindung bewirkt einen Einstrom von Chlorid-Ionen, was zu einer Hyperpolarisation und Lähmung der Zellen führt . Die molekularen Ziele von this compound sind spezifisch für Wirbellose, wodurch es sehr effektiv gegen Schädlinge und Parasiten wirkt, während es nur minimale Auswirkungen auf Säugetiere hat .

Wirkmechanismus

Target of Action

Abamectin primarily targets glutamate-gated chloride channels in invertebrate nerve and muscle cells . These channels are crucial for maintaining the electrical balance across cell membranes, which is essential for normal nerve and muscle function.

Mode of Action

this compound binds to these glutamate-gated chloride channels, causing an influx of chloride ions into the cells . This influx leads to hyperpolarization of the nerve and muscle cells, making them less responsive to stimulation. As a result, the affected invertebrates experience paralysis and eventually die .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamate-gated chloride channel pathway. By enhancing the activity of these channels, this compound disrupts normal neurotransmission and muscle contraction processes . This disruption leads to a cascade of downstream effects, including impaired locomotion and feeding, ultimately resulting in the death of the target organisms .

Pharmacokinetics

this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically absorbed through the gut when ingested by pests. Once absorbed, it is distributed throughout the body, with a preference for fatty tissues . This compound is metabolized primarily in the liver and excreted via feces. Its bioavailability is influenced by factors such as formulation and the presence of food in the gut .

Result of Action

At the molecular level, this compound’s action results in the paralysis of nerve and muscle cells due to hyperpolarization . At the cellular level, this leads to the cessation of normal physiological functions, such as movement and feeding. Consequently, the affected invertebrates are unable to survive .

Action Environment

Environmental factors can significantly influence the efficacy and stability of this compound. Factors such as temperature, humidity, and exposure to sunlight can affect its degradation and persistence in the environment . For instance, higher temperatures and UV exposure can accelerate the breakdown of this compound, reducing its effectiveness . Additionally, the presence of organic matter in the soil can impact its bioavailability and uptake by target organisms .

Safety and Hazards

Abamectin has a highly oral toxicity to mammals and there is some evidence that it may induce negative reproduction effects at high doses . It is fatal if swallowed or inhaled . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

The enhancement of the production of abamectin is a big challenge with commercial and industrial importance, as its output is insufficient for human consumption . Future studies may identify this compound degradation bacteria for soil remediation . The risk of plant diseases, such as bacterial wilt, may increase after short-term treatment at high concentrations of this compound .

Biochemische Analyse

Biochemical Properties

Abamectin plays a significant role in biochemical reactions. It interacts with gamma-aminobutyric acid (GABA) at nerve endings . This interaction blocks the transfer of electrical activity in muscle and nerve cells .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by causing hyperpolarization and paralysis of the cells . This effect is due to the influx of chloride ions into the channels after the binding of this compound to GABA .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It stimulates the binding of GABA at nerve endings, leading to an influx of chloride ions and subsequent hyperpolarization and paralysis of the cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The production of this compound by Streptomyces avermitilis is a complicated process . The commercial product contains more than 80% of B1a and less than 20% of B1b components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on Oreochromis mossambicus, it was found that low doses of this compound had less adverse effects on the liver, whereas medium and high doses induced moderate-to-severe hepatotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. An in vitro study using rat liver microsomes demonstrated that the major metabolites produced from this compound include 3-O-desmethyl B1a, 24-hydroxymethyl B1a and 26-hydroxymethyl B1a by cytochrome P450 isoforms 1A1 and 3A .

Transport and Distribution

It is known that this compound is a potent antiparasitic agent, suggesting that it may be transported and distributed to areas of the body where parasites are present .

Vorbereitungsmethoden

Abamectin wird hauptsächlich durch Fermentation von Streptomyces avermitilis hergestellt. Das Fermentationsprozesse ergibt eine Mischung aus Avermectin-Homologen, wobei B1a und B1b die dominierenden Formen sind . Der Produktionsprozess beinhaltet die Optimierung der Fermentationsbedingungen, wie z. B. Nährstoffzusammensetzung, pH-Wert, Temperatur und Impfgröße, um den Ertrag zu maximieren . Industrielle Produktionsverfahren umfassen oft den Einsatz von Mutagenen, Gentechnik und Optimierung der Fermentationsbedingungen, um die Produktion von this compound zu verbessern .

Analyse Chemischer Reaktionen

Abamectin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Beispielsweise kann this compound oxidiert werden, um potentere Derivate zu bilden, oder reduziert werden, um seine Aktivität zu verändern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation von this compound zur Bildung von aktiveren insektiziden Verbindungen führen .

Vergleich Mit ähnlichen Verbindungen

Abamectin gehört zur Avermectin-Familie, zu der auch andere Verbindungen wie Ivermectin, Doramectin und Selamectin gehören . Diese Verbindungen haben eine ähnliche Struktur und einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihren spezifischen chemischen Modifikationen und ihrem Wirkungsspektrum . Beispielsweise wird Ivermectin in der Medizin zur Behandlung von parasitären Infektionen eingesetzt, während Doramectin und Selamectin hauptsächlich in der Veterinärmedizin eingesetzt werden . This compound ist einzigartig in seiner Breitbandwirkung und seiner Verwendung sowohl in der Landwirtschaft als auch in der Pharmazie .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Abamectin involves a convergent approach where two key fragments are synthesized separately and then coupled together to form the final product. The two fragments are the macrocyclic lactone and the disaccharide moiety. The disaccharide is synthesized first and then coupled with the macrocyclic lactone to form Abamectin.", "Starting Materials": [ "1. D-glucose", "2. Tert-butyldimethylsilyl chloride (TBDMS-Cl)", "3. Triethylamine (TEA)", "4. Methanol", "5. 4-dimethylaminopyridine (DMAP)", "6. Lithium aluminum hydride (LiAlH4)", "7. Tetrahydrofuran (THF)", "8. Ethyl acetate", "9. Dichloromethane (DCM)", "10. Acetic anhydride", "11. Pyridine", "12. 5-hydroxymethyl-2-furaldehyde", "13. 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "14. Methanesulfonic acid", "15. 4-(dimethylamino)pyridine (DMAP)", "16. Diisopropylethylamine (DIEA)", "17. Methoxyacetic acid", "18. N,N'-dicyclohexylcarbodiimide (DCC)", "19. 4-dimethylaminopyridine (DMAP)", "20. Macrocyclic lactone precursor" ], "Reaction": [ "1. Protection of D-glucose with TBDMS-Cl and TEA in methanol to form TBDMS-D-glucose.", "2. Esterification of TBDMS-D-glucose with acetic anhydride and pyridine to form the acetate derivative.", "3. Oxidation of the acetate derivative with DDQ to form the aldehyde derivative.", "4. Protection of the aldehyde with methoxyacetic acid and DCC to form the methoxyacetal derivative.", "5. Reduction of the methoxyacetal derivative with LiAlH4 in THF to form the protected disaccharide.", "6. Coupling of the protected disaccharide with the macrocyclic lactone precursor using DMAP and DIEA in DCM to form Abamectin.", "7. Deprotection of the TBDMS group using methanesulfonic acid in ethyl acetate to form Abamectin." ] } | |

CAS-Nummer |

71751-41-2 |

Molekularformel |

C95H142O28 |

Molekulargewicht |

1732.1 g/mol |

IUPAC-Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O14.C47H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3;11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |

InChI-Schlüssel |

IBSREHMXUMOFBB-MVGRHBATSA-N |

Isomerische SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Kanonische SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Aussehen |

Solid powder |

Siedepunkt |

717.52°C (rough estimate) |

melting_point |

150-155°C |

Piktogramme |

Flammable; Corrosive; Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO; 0.007-0.01 mg l-1 (20 °C) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Abamectin, Affirm, Agri-Mek, Agrimek, Avid, Avid EC, Avomec, EPA Pesticide Chemical Code 122804, HSDB 6941, MK 0936, MK 936, Vertimec, Zephyr |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

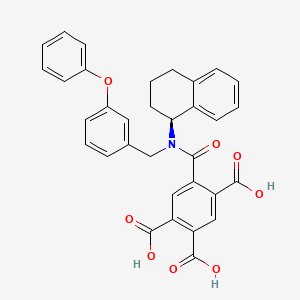

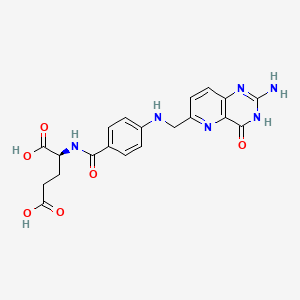

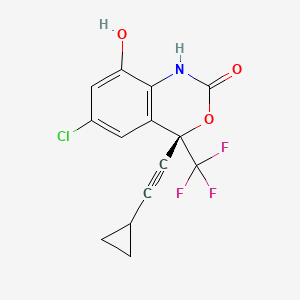

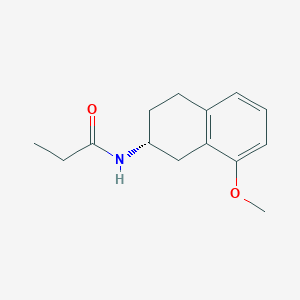

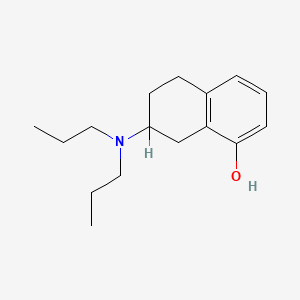

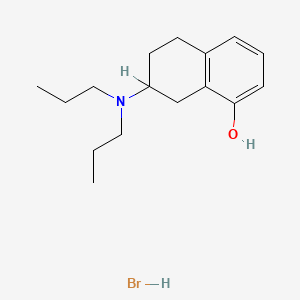

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of abamectin?

A1: this compound primarily targets glutamate-gated chloride channels (GluCls) in the nervous system of invertebrates. [, , , ] This binding leads to prolonged chloride ion influx, causing hyperpolarization of nerve and muscle cells. [, ] The resulting paralysis and death effectively control the target pest. [, ]

Q2: Does this compound affect other receptors or channels in insects?

A2: Research suggests this compound can also act as an inhibitor of nicotinic acetylcholine receptors (nAChRs) in some gastrointestinal worms, leading to synergistic anthelmintic effects when combined with nicotinic antagonists like derquantel. []

Q3: How does this compound impact the nervous system of insects?

A3: this compound disrupts nerve impulse transmission in insects by binding to GluCls, leading to paralysis and, ultimately, death. [] Studies on the ventral nerve cord of Periplaneta americana showed this compound significantly increased the stimulus voltage needed to evoke a response, further demonstrating its impact on nerve function. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is a mixture of avermectin B1a and B1b, with molecular formulas C48H72O14 (B1a) and C47H70O14 (B1b) and molecular weights of 873.05 g/mol and 860.03 g/mol, respectively.

Q5: Are there any notable spectroscopic characteristics of this compound?

A5: While spectroscopic data isn't explicitly discussed in the provided research, this compound's structure allows for analysis via techniques like UV-Vis spectrophotometry and HPLC with UV detection. [, ] These methods are useful for residue analysis and formulation studies.

Q6: How does this compound perform under different environmental conditions?

A6: this compound exhibits varying stability depending on factors like sunlight exposure and temperature. Research indicates its efficacy can be reduced under direct sunlight. [, ] Formulation strategies, like the addition of mineral oil, have been explored to enhance its residual activity and rainfastness. []

Q7: Can this compound be effectively formulated for different application methods?

A7: Yes, this compound can be formulated as emulsifiable concentrates, wettable powders, and seed treatments. [, , ] Its compatibility with various adjuvants and carriers allows for tailored formulations to optimize its delivery and efficacy for different target pests and application methods. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

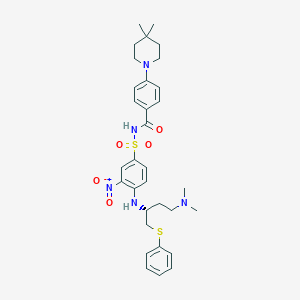

![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)